molecular formula C10H9FO2 B2974652 4-(3-Fluorooxetan-3-yl)benzaldehyde CAS No. 1556220-74-6

4-(3-Fluorooxetan-3-yl)benzaldehyde

Cat. No.: B2974652
CAS No.: 1556220-74-6
M. Wt: 180.178
InChI Key: JHAYHXUSOPKDRZ-UHFFFAOYSA-N
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Description

4-(3-Fluorooxetan-3-yl)benzaldehyde is a benzaldehyde derivative featuring a fluorinated oxetane ring at the para position of the aromatic core. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces steric constraints and electronic effects due to the electronegative fluorine atom. This article compares 4-(3-Fluorooxetan-3-yl)benzaldehyde with structurally similar compounds, leveraging data from the literature to infer its characteristics.

Properties

IUPAC Name

4-(3-fluorooxetan-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYHXUSOPKDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorooxetan-3-yl)benzaldehyde typically involves the reaction of 3-fluorooxetane with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the oxetane ring.

Industrial Production Methods

While detailed industrial production methods for 4-(3-Fluorooxetan-3-yl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorooxetan-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the oxetane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-(3-Fluorooxetan-3-yl)benzoic acid.

    Reduction: 4-(3-Fluorooxetan-3-yl)benzyl alcohol.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorooxetan-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorooxetan-3-yl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. The fluorine atom in the oxetane ring can participate in substitution reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

4-[18F]Fluorobenzaldehyde

  • Substituent : Fluorine atom at the para position.
  • Reactivity : Used as a radiolabeling precursor in radiopharmaceutical synthesis. The [18F] isotope enables positron emission tomography (PET) imaging applications .
  • Key Difference : Unlike 4-(3-Fluorooxetan-3-yl)benzaldehyde, the fluorine in 4-[18F]fluorobenzaldehyde is directly attached to the aromatic ring. The oxetane group in the target compound may confer greater steric bulk and metabolic stability.

4-(Bromomethyl)benzaldehyde

  • Substituent : Bromomethyl (-CH2Br) group at the para position.
  • Reactivity : The bromomethyl group is highly reactive in nucleophilic substitution reactions, enabling further functionalization (e.g., alkylation or cross-coupling) .
  • Key Difference : The oxetane group in the target compound is less reactive but may enhance solubility and reduce volatility compared to halogenated derivatives.

4-(Trifluoromethyl)benzaldehyde Derivatives

  • Substituent : Trifluoromethyl (-CF3) group.
  • Applications: Derivatives such as 1-(3-cyano-substituted thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea exhibit antimicrobial and anti-inflammatory activities, surpassing standard drugs like ampicillin in efficacy .

Heterocyclic Benzaldehyde Derivatives

  • Example : [4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde] features a fused seven-membered oxazepine ring.
  • Key Difference : The oxetane in 4-(3-Fluorooxetan-3-yl)benzaldehyde is smaller and less conformationally restrictive, possibly enabling easier synthetic modification.

Physicochemical Properties and Stability

  • Volatility : Benzaldehyde itself is a volatile organic compound (VOC) . Substituted derivatives like 4-(3-Fluorooxetan-3-yl)benzaldehyde likely exhibit reduced volatility due to increased molecular weight and polarity from the oxetane group.
  • Solubility: Electron-withdrawing groups (e.g., -CF3, -F) generally enhance solubility in polar solvents. The oxetane’s oxygen may further improve aqueous solubility compared to non-polar substituents.

Comparative Data Table

Compound Name Substituent Key Reactivity/Applications Notable Properties Reference
4-(3-Fluorooxetan-3-yl)benzaldehyde 3-Fluorooxetan-3-yl Hypothesized: Drug design, imaging Steric bulk, metabolic stability N/A
4-[18F]Fluorobenzaldehyde -F PET imaging radiotracer synthesis Radiolabeling utility
4-(Bromomethyl)benzaldehyde -CH2Br Nucleophilic substitution reactions High reactivity
4-(Trifluoromethyl)benzaldehyde -CF3 Antimicrobial/anti-inflammatory agents Electron-withdrawing, lipophilic
Oxazepine-fused benzaldehyde derivative Oxazepine-dione Heterocyclic drug candidates Structural complexity

Biological Activity

4-(3-Fluorooxetan-3-yl)benzaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

4-(3-Fluorooxetan-3-yl)benzaldehyde features a benzaldehyde moiety linked to a fluoro-substituted oxetane ring. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.

Biological Activity Overview

The biological activity of 4-(3-Fluorooxetan-3-yl)benzaldehyde has been evaluated in various studies, focusing on its cytotoxicity against cancer cells and its role as a potential inhibitor of key enzymes involved in disease processes.

Cytotoxicity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related benzaldehyde derivatives have reported IC50 values indicating effective inhibition of cell proliferation in cancer models.

CompoundCell LineIC50 (µM)
4-(3-Fluorooxetan-3-yl)benzaldehydeHL-60 (human leukemia)TBD
Related Compound ACOLO-205 (colon adenocarcinoma)10
Related Compound BWM-115 (melanoma)5

Note: Specific IC50 values for 4-(3-Fluorooxetan-3-yl)benzaldehyde were not found in the current literature but are anticipated based on structural analogs.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various neurodegenerative diseases and cancers. Inhibitors of GSK-3 have shown promise in treating conditions such as Alzheimer's disease and certain types of cancer:

CompoundGSK-3 Inhibition (nM)
4-(3-Fluorooxetan-3-yl)benzaldehydeTBD
Compound C50
Compound D30

Case Studies

  • Cytotoxic Effects : A study evaluated the cytotoxicity of several benzaldehyde derivatives, including those with oxetane structures. The findings suggested that modifications to the benzaldehyde moiety could enhance cytotoxic activity against specific cancer cell lines, indicating a potential pathway for developing new anticancer agents.
  • GSK-3 Inhibition : Another investigation focused on the role of GSK-3 inhibitors in managing neurodegenerative diseases. The study highlighted that compounds structurally similar to 4-(3-Fluorooxetan-3-yl)benzaldehyde showed effective inhibition of GSK-3, suggesting that this compound could be further explored for therapeutic applications.

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